Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-4-oxoquinoline.
Bromination: The bromination of 4-oxoquinoline is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position.
Esterification: The brominated product is then subjected to esterification with methyl acetate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 6-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Scientific Research Applications
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of various quinolone-based drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: Employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: Acts as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Binding Interactions: The bromine atom and the carbonyl group play key roles in binding to the active sites of the target enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(6-iodo-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 2-(6-bromo-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C12H10BrNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
InChI Key |
QYKJHBBKCDXXNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.